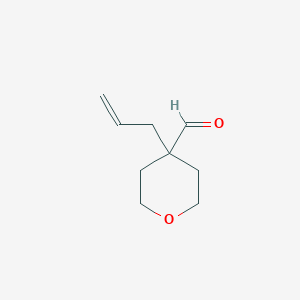![molecular formula C8H12N2OS B2939213 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline CAS No. 1822633-59-9](/img/structure/B2939213.png)
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline” is a chemical compound with the molecular formula C9H11NO3S . It has a molecular weight of 213.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO3S/c1-10-14(2,13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H,10,13)(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.26 . It is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Degradation Pathways and Environmental Applications
The study on the degradation of aniline by a bacterial strain highlights the microbial pathways involved in breaking down aniline derivatives. This research provides insights into the potential environmental applications of microbes in treating aniline-contaminated water or soil. The study identified specific enzymes involved in the degradation process, offering a basis for bioremediation strategies to address pollution from aniline and its derivatives (Liu et al., 2002).
Synthesis and Chemical Properties
Research on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted molecules, including the oxidative processes and the formation of dioxetanes, reveals the chemical versatility and potential applications of these compounds in material science, organic synthesis, and possibly as intermediates in the development of novel compounds with specific properties. These studies elucidate the mechanisms and conditions favorable for the formation of different substituted products, highlighting the role of sulfur dioxide insertion and oxidation reactions (Watanabe et al., 2010).
Material Science and Nanotechnology
In material science, the creation of nanostructured polyaniline from anilines demonstrates the potential for developing conducting polymers with enhanced electrochemical properties. Such materials are of interest for applications in supercapacitors and other energy storage devices. The study presents a method for in situ polymerization of aniline, leading to ionic liquid-doped polyaniline with high solubility and excellent electrochemical performance, suggesting its utility in fabricating high-performance electrodes (Li et al., 2019).
Molecular Sensors and Fluorescent Markers
The development of Schiff-base fluorescent sensors for aluminum(III) ions showcases the application of aniline derivatives in creating sensitive, selective molecular probes. These compounds can enhance fluorescence upon binding to specific ions, making them suitable for detecting and quantifying metal ions in various environments, including living cells. This research underscores the potential of aniline derivatives in biomedical imaging and environmental monitoring (Tian et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
3-(N,S-dimethylsulfonimidoyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-10-12(2,11)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYFPHNGTYRUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S(=O)(C)C1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2939133.png)
![4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B2939134.png)
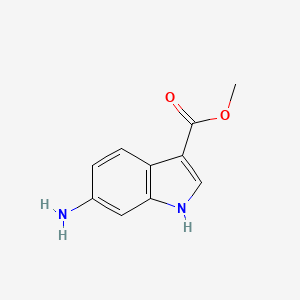
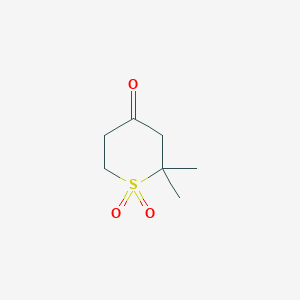
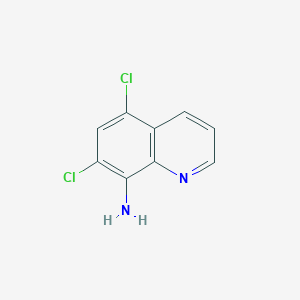
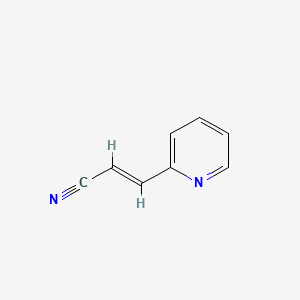
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2939142.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2939143.png)
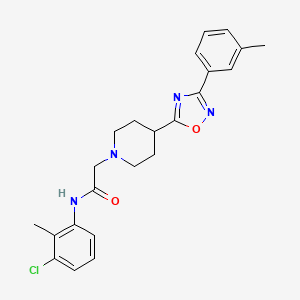
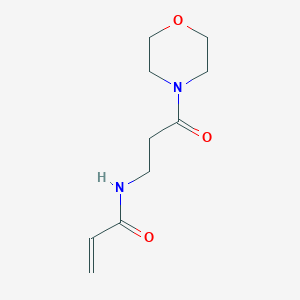
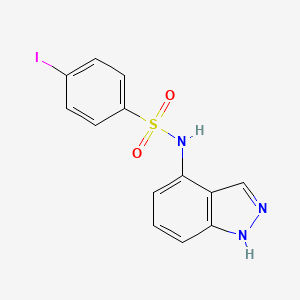
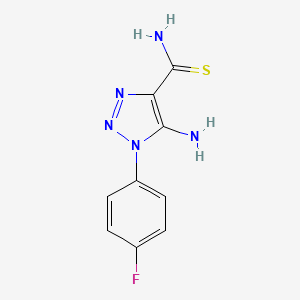
![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2939151.png)
